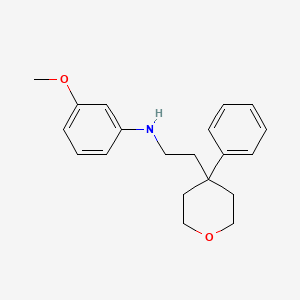
Icmt-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icmt-IN-32 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the posttranslational modification of proteins containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways. ICMT inhibitors like this compound have shown potential in cancer research due to their ability to disrupt the function of oncogenic proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-32 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Icmt-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Icmt-IN-32 has several scientific research applications, including:
Chemistry: Used as a tool to study the role of ICMT in protein modification and its impact on cellular functions.
Biology: Helps in understanding the biological processes regulated by ICMT, including cell signaling and protein localization.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by inhibiting the function of oncogenic proteins.
Industry: May be used in the development of new drugs targeting ICMT-related pathways.
Mécanisme D'action
Icmt-IN-32 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme catalyzes the methylation of the carboxylic acid group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound disrupts the proper localization and function of these proteins, many of which are involved in critical cell signaling pathways. The inhibition of ICMT leads to the accumulation of unmethylated proteins, which can affect various cellular processes, including cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysmethynil: Another ICMT inhibitor that has been studied for its potential anti-cancer properties.
UCM-1336: A compound that inhibits ICMT and has shown efficacy in glioblastoma models.
Indole-based ICMT inhibitors: A class of compounds identified through high-throughput screening that target ICMT.
Uniqueness of Icmt-IN-32
This compound is unique due to its specific inhibitory activity against ICMT with an IC50 value of 0.777 micromolar. This high potency makes it a valuable tool for studying the role of ICMT in various biological processes and for developing potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H25NO2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-methoxy-N-[2-(4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C20H25NO2/c1-22-19-9-5-8-18(16-19)21-13-10-20(11-14-23-15-12-20)17-6-3-2-4-7-17/h2-9,16,21H,10-15H2,1H3 |
Clé InChI |
QRQVZVPYNBKTER-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NCCC2(CCOCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


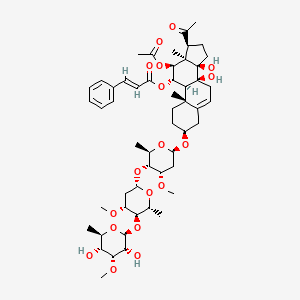
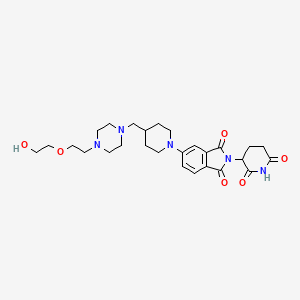
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
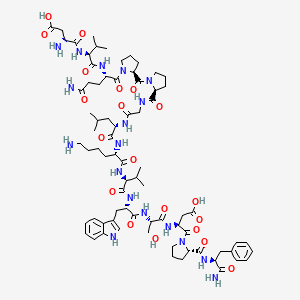
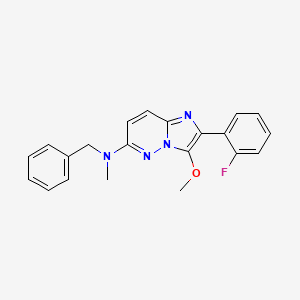
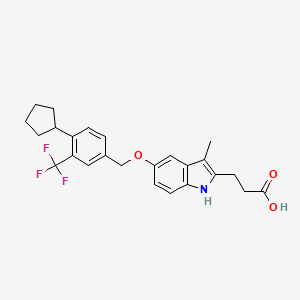
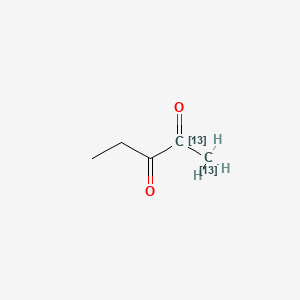
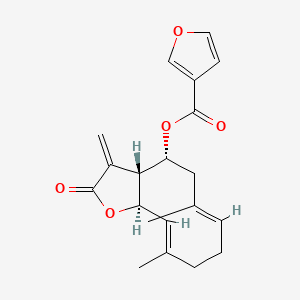
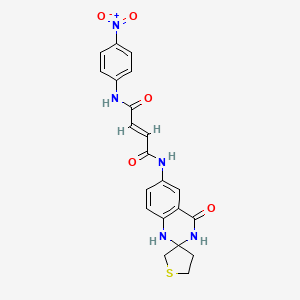
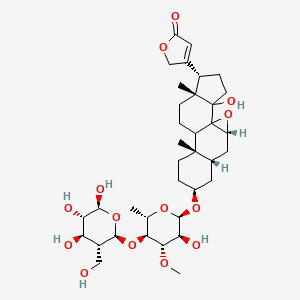
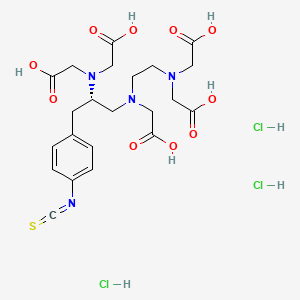
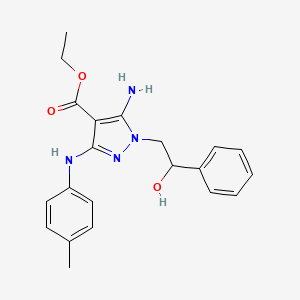
![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
